molecular formula C10H5N3O6 B1606902 1,4,5-Trinitronaphthalene CAS No. 2243-95-0

1,4,5-Trinitronaphthalene

Cat. No.: B1606902
CAS No.: 2243-95-0
M. Wt: 263.16 g/mol
InChI Key: PPJVBBJMDLANLB-UHFFFAOYSA-N
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Description

1,4,5-Trinitronaphthalene is an organic compound with the molecular formula C₁₀H₅N₃O₆. It is a derivative of naphthalene, where three nitro groups are attached to the 1, 4, and 5 positions of the naphthalene ring. This compound is known for its applications in various fields, including explosives and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trinitronaphthalene can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide in the presence of a solid superacid catalyst such as sulfated zirconia (SO₄²⁻/ZrO₂). This reaction is promoted by molecular oxygen and acetic anhydride under mild conditions . The nitration process typically involves the following steps:

    Nitration of 1-nitronaphthalene: 1-nitronaphthalene is treated with nitrogen dioxide in the presence of a catalyst to form 1,5-dinitronaphthalene.

    Further nitration: The 1,5-dinitronaphthalene is then subjected to additional nitration to introduce the third nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient nitration.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Reduction: 1,4,5-Triaminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,5-Trinitronaphthalene has several scientific research applications:

    Explosives: Due to its high energy content, it is used in the formulation of explosives.

    Chemical Research: It serves as a precursor for the synthesis of other nitro and amino derivatives of naphthalene, which are used in various chemical studies.

    Material Science: It is used in the development of advanced materials with specific properties, such as high durability and elasticity.

Mechanism of Action

The mechanism of action of 1,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates. The compound’s effects are primarily due to its ability to release energy upon decomposition, making it useful in explosive applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 3 positions.

    1,5-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 5 positions.

    1,8-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 8 positions.

Uniqueness

1,4,5-Trinitronaphthalene is unique due to the specific positioning of its three nitro groups, which imparts distinct chemical and physical properties compared to other nitronaphthalene derivatives. Its high energy content and specific reactivity make it particularly valuable in explosive formulations and advanced material development.

Properties

IUPAC Name

1,4,5-trinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJVBBJMDLANLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176963
Record name 1,4,5-Trinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-95-0
Record name 1,4,5-Trinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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